molecular formula C20H19N3O2 B14990534 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a]benzimidazole

2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B14990534
M. Wt: 333.4 g/mol
InChI Key: HXTSEXFNDVYOHJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound, which includes a benzodioxole moiety and an imidazo[1,2-a][1,3]benzimidazole core, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the benzodioxole moiety and the butyl group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-9-butyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound can interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-butylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C20H19N3O2/c1-2-3-10-22-16-6-4-5-7-17(16)23-12-15(21-20(22)23)14-8-9-18-19(11-14)25-13-24-18/h4-9,11-12H,2-3,10,13H2,1H3

InChI Key

HXTSEXFNDVYOHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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